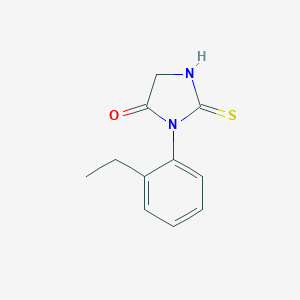

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is a heterocyclic compound that features an imidazole ring substituted with a 2-ethylphenyl group and a mercapto group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenyl isothiocyanate with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Catalytic Protodeboronation

- Overview : The compound plays a role in the catalytic protodeboronation of pinacol boronic esters, which involves utilizing a radical approach to facilitate the reaction.

- Methodology : This process can be applied to primary, secondary, and tertiary alkyl boronic esters, showcasing its versatility in organic synthesis.

- Outcomes : The hydromethylation sequence has been successfully applied to complex molecules such as methoxy-protected (−)-Δ8-THC and cholesterol, indicating its utility in synthesizing bioactive compounds.

Fischer Indole Synthesis

- Overview : 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is proposed for use in Fischer indole synthesis, a method critical for constructing indole frameworks.

- Methodology : This synthesis involves several techniques that allow for the formation of indoles, which are prevalent in many natural products.

- Potential Applications : The ability to synthesize indoles opens pathways for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

Biological Activity

- Overview : The compound's structure suggests potential interactions with biological targets such as enzymes and receptors.

- Research Techniques : Molecular docking studies and spectroscopy can be employed to investigate its binding affinity and mechanism of action on biological macromolecules.

- Therapeutic Potential : Similar imidazole compounds have shown promise in treating various diseases, indicating that this compound may possess similar therapeutic properties.

Nanotechnology Applications

Synthesis of Nanocatalysts

- Overview : The compound has potential applications in the synthesis of nanocatalysts, which are crucial for various fields including energy conversion and environmental remediation.

- Methodology : Techniques for synthesizing nanocatalysts often involve the functionalization of materials with compounds like this compound to enhance catalytic properties.

- Applications : These nanocatalysts can be applied in processes such as hydrogen production and pollutant degradation.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways .

Comparación Con Compuestos Similares

2-Ethylphenyl isocyanate: Shares the 2-ethylphenyl group but differs in functional groups and reactivity.

Phenyl isocyanate: Similar aromatic structure but lacks the imidazole ring and mercapto group.

Uniqueness: 1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one is unique due to the combination of its imidazole ring and mercapto group, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Actividad Biológica

1-(2-Ethylphenyl)-2-mercapto-1H-imidazol-5(4H)-one, also known by its CAS number 186822-57-1, is a heterocyclic compound featuring an imidazole ring and a mercapto group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors. A common method includes the reaction of 2-ethylphenyl isothiocyanate with glyoxal in the presence of a base. The reaction conditions usually involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. This process can yield high purity and efficiency, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mercapto group allows it to form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The selectivity index indicated that normal cells exhibited much higher tolerance compared to tumor cells, suggesting a targeted anticancer effect .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23–46 |

| 4f | SGC-7901 | 2.96 | - |

| 4f | HeLa | 4.07 | - |

This table summarizes the effectiveness of compound 4f, which shares structural similarities with this compound, indicating its potential as an antitumor agent .

Apoptosis Induction

The mechanism by which this compound induces apoptosis in cancer cells has been explored in detail. Research indicates that it increases the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner. This shift in protein expression is crucial for triggering apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

- Study on Antitumor Activity : A study published in Molecules evaluated various imidazole derivatives for their anticancer properties and found that certain modifications significantly enhanced their efficacy against cancer cell lines compared to standard treatments like 5-FU and MTX .

- Mechanistic Insights : Another study focused on the molecular dynamics of imidazole derivatives, revealing that structural variations could lead to significant differences in biological activity, emphasizing the importance of functional groups in drug design .

Propiedades

IUPAC Name |

3-(2-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-5-3-4-6-9(8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPYVUMTBSFETG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.